

Application Note: 4-(Pyridin-4-ylsulfanyl)phenol as a Privileged Building Block

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Compound of Interest

Compound Name: 4-(Pyridin-4-ylsulfanyl)phenol

CAS No.: 64557-73-9

Cat. No.: B2855239

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Part 1: Executive Summary & Chemical Identity Critical Identity Verification (Safety & Procurement Warning)

⚠ ATTENTION RESEARCHERS: A significant discrepancy exists in public chemical databases regarding the CAS number provided in the request (55489-15-1).

- Database Conflict: Many major vendors (e.g., BLDPharm, Apollo Scientific) associate CAS 55489-15-1 with 5-Ethoxy-2-mercaptobenzimidazole.
- Target Molecule: This guide focuses exclusively on the textual topic requested: **4-(Pyridin-4-ylsulfanyl)phenol**.
- Action: When ordering, ignore the CAS number and search by structure or chemical name to ensure you receive the correct pyridine-thioether scaffold.

The "Push-Pull" Scaffold

4-(Pyridin-4-ylsulfanyl)phenol represents a "privileged scaffold" in organic synthesis, characterized by a unique electronic "push-pull" system. It features an electron-rich phenol ring linked via a sulfur atom to an electron-deficient pyridine ring.

Feature	Chemical Role	Application Domain
Phenolic -OH	Nucleophile / Anchor	Handle for PROTAC linkers, ether formation, and MOF strut construction.
Thioether (-S-)	Flexible Linker	Metabolic stability (vs. ethers), bond angle modulation, redox-active site.
Pyridine Nitrogen	H-Bond Acceptor / Ligand	Kinase hinge binding, metal coordination (,), pH-sensitive solubility.

Part 2: Synthetic Protocols

Protocol A: De Novo Synthesis (S_NAr Coupling)

Use this protocol if the commercial building block is unavailable or requires high-purity re-synthesis.

Mechanism: Nucleophilic Aromatic Substitution (

). The thiolate anion of 4-mercaptophenol attacks the electron-deficient 4-position of the pyridine ring.

Reagents:

- 4-Chloropyridine hydrochloride (1.0 equiv)
- 4-Mercaptophenol (1.1 equiv)
- Potassium Carbonate (

) (2.5 equiv)

- Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-mercaptophenol (1.1 equiv) in DMF (0.5 M concentration).
- Deprotonation: Add

(2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may darken as the thiolate forms.
 - Expert Insight: We use excess base to neutralize the HCl salt of the pyridine starting material and deprotonate the thiol.
- Addition: Add 4-chloropyridine hydrochloride (1.0 equiv) slowly.
- Reaction: Heat the mixture to 80–90°C under an inert atmosphere (or Ar) for 4–6 hours.
 - Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The product typically runs lower than the thiol but higher than the pyridine salt.
- Work-up:
 - Cool to RT. Pour the mixture into ice-cold water (10x reaction volume).
 - Adjust pH to ~6–7 using dilute HCl. The product often precipitates as an off-white solid.
 - Filter the solid.^[1] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Protocol B: -Alkylation (Derivatization)

The primary use of this building block is to attach it to a larger drug scaffold via the phenol.

Reagents:

- **4-(Pyridin-4-ylsulfanyl)phenol** (1.0 equiv)
- Alkyl Halide (R-X) (1.1 equiv)
- Cesium Carbonate (
) (1.5 equiv)
- Solvent: Acetonitrile (ACN) or DMF

Methodology:

- Dissolve the phenol building block in ACN.
- Add

• Stir for 10 mins.
 - Why Cesium? The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the phenoxide oxygen, reducing

- vs

-alkylation competition.
- Add the Alkyl Halide.[2] Heat to reflux (for chlorides) or 60°C (for bromides/iodides).
- Monitor consumption of the phenol.[3]

Part 3: Strategic Applications & Workflows

Medicinal Chemistry: Kinase Inhibitor Design

This scaffold is a bioisostere for the diaryl ether moiety found in drugs like Cabozantinib (c-Met/VEGFR2 inhibitor).

- Advantage: The thioether (-S-) linkage is more lipophilic than the ether (-O-) and alters the bond angle between rings, potentially accessing different pockets in the ATP-binding site.
- Metabolic Note: The sulfur atom is susceptible to oxidation (Sulfoxide/Sulfone) by CYP450 enzymes. This can be used deliberately to create prodrugs or active metabolites.

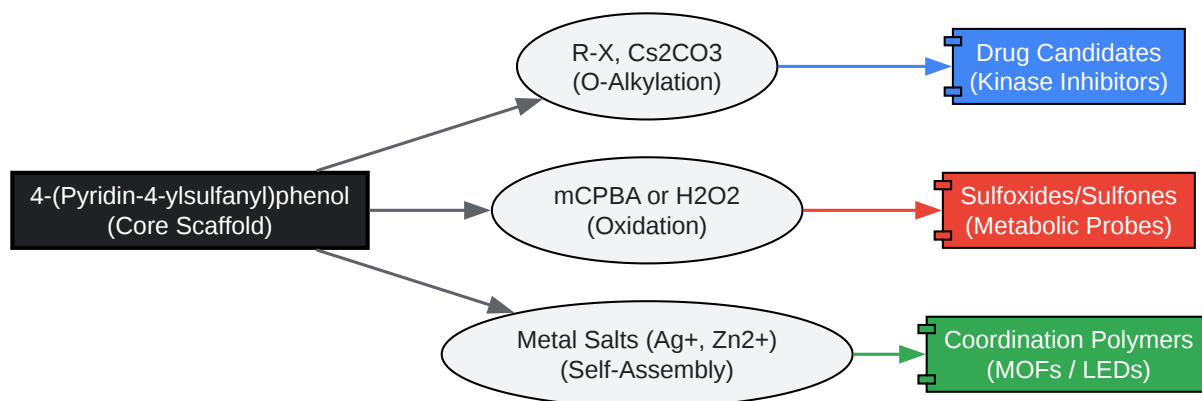
Materials Science: Coordination Polymers (MOFs)

The "V-shape" geometry (approx. 100-110° at the sulfur) allows this molecule to act as a bent ditopic ligand.

- Binding Mode: The Pyridine N binds soft metals (, , ,), while the Phenol O (deprotonated) can bridge hard metals (, , ,) or form hydrogen-bonded networks.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single building block diverges into three distinct material classes.



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Caption: Divergent synthetic utility of the scaffold. The phenolic handle allows drug derivatization (Blue), while the sulfur core allows redox tuning (Red), and the pyridine nitrogen facilitates polymer assembly (Green).

Part 4: Handling & Stability Data

Parameter	Specification / Advice
Storage	Store at 2–8°C under inert gas (Argon recommended). Sulfur is prone to slow oxidation in air.
Solubility	Soluble in DMSO, DMF, MeOH. Sparingly soluble in water/DCM.
pKa	Phenol ~9.5; Pyridine conjugate acid ~5.2. (Zwitterionic character is minimal but possible).
Toxicity	Treat as a standard toxic phenol/pyridine derivative. Irritant to eyes/skin.

Part 5: References

- PubChem. "4-(Pyridin-4-ylsulfanyl)phenol Compound Summary." National Library of Medicine. [\[Link\]](#)

- Velázquez, A. M., et al. (2005).[3] "Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol." Molbank, M400.[3] (Demonstrates analogous phenolic/thioether synthesis protocols). [\[Link\]](#) [4]
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